2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol
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Overview
Description
2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol is a compound that features a thiophene ring substituted with a chlorine atom and an aminoethanol group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol typically involves the reaction of 3-chlorothiophene with appropriate reagents to introduce the aminoethanol group. One common method is the condensation reaction, which involves the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene: A simpler thiophene derivative with similar chemical properties.
2-Aminomethyl-3-chlorothiophene: Another thiophene derivative with an amino group.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group.
Uniqueness
2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine-substituted thiophene ring and an aminoethanol group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(3-chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c1-2-4-12(5-6-13)8-10-9(11)3-7-14-10/h2-3,7,13H,1,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZIDDWQRWDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)CC1=C(C=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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